molecular formula C4H10O2 B1271918 1,4-Butanediol-d10 CAS No. 71760-76-4

1,4-Butanediol-d10

Cat. No.: B1271918
CAS No.: 71760-76-4
M. Wt: 100.18 g/mol
InChI Key: WERYXYBDKMZEQL-MBXGXEIXSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Butanediol-d10 plays a significant role in biochemical reactions, particularly in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF). It interacts with several enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze its conversion to γ-hydroxybutyrate (GHB) through intermediate steps . These interactions are crucial for its role in metabolic pathways and its effects on cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the ERK1/2-CREB-BDNF signaling pathway, leading to changes in synaptic plasticity and learning and memory impairment . Additionally, it impacts the levels of several biomolecules, such as glutathione, superoxide dismutase, and acetylcholine, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules and enzyme inhibition or activation. It is metabolized to GHB, which then interacts with GABA receptors in the brain, leading to its psychoactive effects . The compound also influences gene expression by modulating the activity of transcription factors such as CREB, which plays a role in neuronal plasticity and memory formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to toxic effects such as respiratory depression, loss of consciousness, and even death . The threshold effects observed in these studies highlight the importance of careful dosage regulation to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to GHB through the action of alcohol dehydrogenase and aldehyde dehydrogenase . This metabolic pathway is crucial for its psychoactive effects and its role in cellular metabolism. Additionally, the compound can be further metabolized to succinate and acetyl-CoA, which are essential intermediates in the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localization patterns are essential for its role in cellular metabolism and its interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol-d10 can be synthesized through various methods. One common approach involves the deuteration of 1,4-butanediol using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound often involves the Reppe process, which includes the following steps:

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Butanediol-d10 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediol: The non-deuterated form, commonly used in similar applications but with different physical and chemical properties.

    1,4-Butanediol-2,2,3,3-d4: Another deuterated form with partial deuteration.

    1,4-Dibromobutane-d8: A halogenated derivative with deuterium atoms.

Uniqueness

1,4-Butanediol-d10 is unique due to its complete deuteration, which provides distinct advantages in research applications, such as improved stability and altered reaction kinetics compared to its non-deuterated and partially deuterated counterparts .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1,4-dideuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-MBXGXEIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369260
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71760-76-4
Record name 1,4-Butanediol-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Butanediol-d10
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